molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B1357745
CAS-Nummer: 61271-84-9
Molekulargewicht: 265.74 g/mol
InChI-Schlüssel: PSTZLFWHHJKOJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a chlorophenyl group and a triazaspiro structure makes this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a suitable reagent to form the spirocyclic structure. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Agents :
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure is of particular interest for developing new therapeutic agents due to its ability to interact with biological targets.

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can exhibit significant antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.
  • Anticancer Properties : The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Organic Synthesis

Building Block for Complex Molecules :
The compound serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds. Its unique structure allows chemists to utilize it in various synthetic pathways, facilitating the development of novel materials and drugs.

  • Synthesis Methods : Common synthetic routes include the reaction of 4-chlorobenzaldehyde with suitable amines to form imine intermediates, which can then undergo cyclization reactions under specific conditions (e.g., using Lewis acid catalysts) .

Material Science

Innovative Material Development :
In the industrial sector, this compound is being utilized in the development of new materials and as a catalyst in various chemical reactions.

  • OLED Applications : The compound has been identified as an innovative intermediate for organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of spirocyclic compounds demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the chlorophenyl group can enhance potency.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study revealed that it induces apoptosis through mitochondrial pathways, suggesting potential for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of a chlorophenyl group and a triazaspiro structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, a compound with the CAS number 61271-84-9, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClN3O
  • Molecular Weight : 265.74 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    • SMILES: O=C1NCN(C2=CC=C(Cl)C=C2)C31CCNCC3
    • InChI Key: PSTZLFWHHJKOJF-UHFFFAOYSA-N

The compound features a spirocyclic structure that contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164
MCF-7 (Breast)9
HCT116 (Colon)2.5

Case Study : In a study evaluating the structure-activity relationship (SAR), it was found that the presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of derivatives compared to those with electron-donating groups .

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and cell cycle regulation. It has been shown to inhibit the interaction between p53 and MDM2, leading to increased p53 activity and subsequent induction of apoptosis in cancer cells .

Additional Biological Activities

In addition to its anticancer properties, this compound exhibits other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and variations in the spirocyclic framework significantly influence biological activity. For instance:

  • Substitution at the para position with electron-withdrawing groups like Cl enhances activity.
  • The presence of aliphatic linkers in certain derivatives has been shown to decrease overall potency .

Comparative Studies

Comparative studies with known anticancer agents such as doxorubicin reveal that some derivatives of this compound exhibit comparable or superior efficacy against specific cancer cell lines . This positions it as a promising candidate for further development in cancer therapeutics.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTZLFWHHJKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603143
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61271-84-9
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.5 g (2.97 mmol) 8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one in 4.5 ml THF, 4.5 ml water and 4.5 ml methanol were added 0.85 g (35.6 mmol) powdered LiOH. The reaction mixture was stirred at ambient temperature for 48 hours. The solvent was removed in vacuo. The residue was stirred in water. The resulting solid was filtered, washed with water and dried to provide the title compound (0.55 g) as a colorless solid; MS (ISP): 266.1 MH+.
Name
8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.